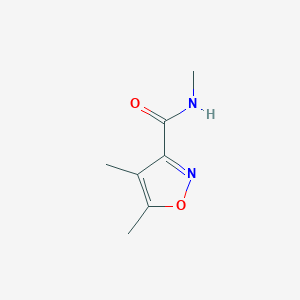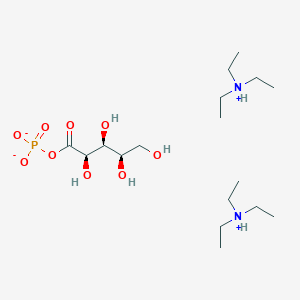
D-Xylose-1-phosphate triethylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Xylose-1-phosphate triethylammonium salt: is a synthetic compound used primarily as an intermediate in the synthesis of oligosaccharides and polysaccharides. It serves as a substrate for glycosylation reactions, enabling the formation of glycosidic bonds with various monosaccharides and polysaccharides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose-1-phosphate triethylammonium salt typically involves the phosphorylation of D-xylose. This process can be achieved through chemical or enzymatic methods. One common approach is the use of β-glycosylsulfonylhydrazides as intermediates, followed by phosphorylation using phosphitylating agents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure high purity and yield. The compound is stored at temperatures below -15°C to maintain its stability .
化学反应分析
Types of Reactions: D-Xylose-1-phosphate triethylammonium salt undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugars.
Fluorination and Methylation: Introduction of fluorine or methyl groups to modify the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases in the presence of nucleotide sugars.
Fluorination: Typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Methylation: Achieved using methylating agents like methyl iodide.
Major Products:
Glycosylation: Produces oligosaccharides and polysaccharides.
Fluorination and Methylation: Results in fluorinated or methylated derivatives of D-Xylose-1-phosphate.
科学研究应用
Chemistry: D-Xylose-1-phosphate triethylammonium salt is used as a building block in the synthesis of complex carbohydrates, aiding in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, it serves as a substrate for glycosylation reactions, facilitating the study of glycoproteins and glycolipids .
Medicine: The compound’s role in glycosylation makes it valuable in the development of therapeutic glycoproteins and vaccines .
Industry: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass .
作用机制
Mechanism: D-Xylose-1-phosphate triethylammonium salt acts as a donor molecule in glycosylation reactions. It transfers its glycosyl group to acceptor molecules, forming glycosidic bonds .
Molecular Targets and Pathways: The compound targets glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins, lipids, and other molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids .
相似化合物的比较
D-Glucose-1-phosphate: Another sugar phosphate used in glycosylation.
D-Galactose-1-phosphate: Similar in function but differs in sugar moiety.
D-Mannose-1-phosphate: Used in the synthesis of mannose-containing polysaccharides.
Uniqueness: D-Xylose-1-phosphate triethylammonium salt is unique due to its specific role in the synthesis of xylose-containing oligosaccharides and polysaccharides. Its ability to form glycosidic bonds with a variety of sugars makes it a versatile tool in glycosylation research .
属性
分子式 |
C17H41N2O9P |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoyl] phosphate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H11O9P/c2*1-4-7(5-2)6-3;6-1-2(7)3(8)4(9)5(10)14-15(11,12)13/h2*4-6H2,1-3H3;2-4,6-9H,1H2,(H2,11,12,13)/t;;2-,3+,4-/m..1/s1 |
InChI 键 |
BEEHNGGDZLLRHQ-WJMSGQIYSA-N |
手性 SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O |
规范 SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
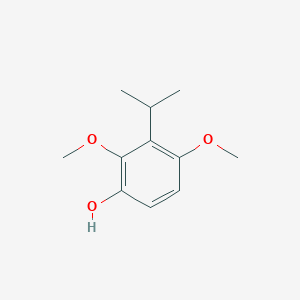
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
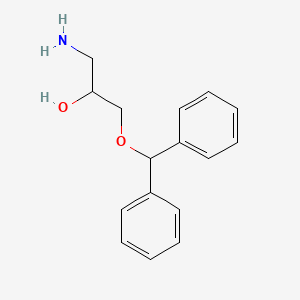
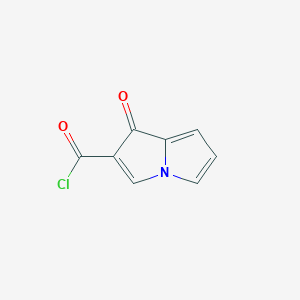

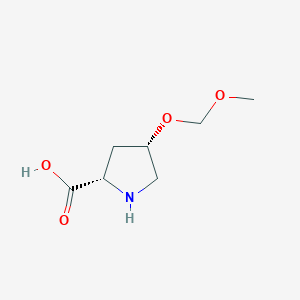
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)

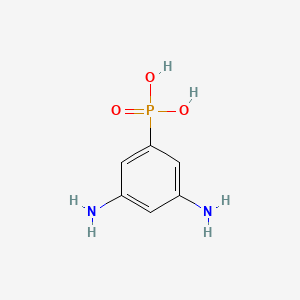

![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
